Benzenediazonium tetrafluoroborate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

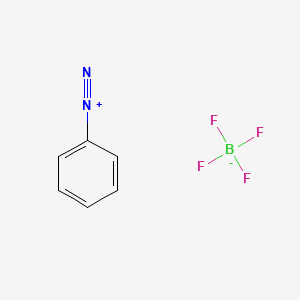

2D Structure

Properties

IUPAC Name |

benzenediazonium;tetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N2.BF4/c7-8-6-4-2-1-3-5-6;2-1(3,4)5/h1-5H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNCLVGMBRSKDED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)[N+]#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1333925-04-4 | |

| Record name | Benzenediazonium, tetrafluoroborate(1-) (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1333925-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021467 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-57-3 | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium tetrafluoroborate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenediazonium tetrafluoroborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Discovery Within Organic Chemistry

The journey of diazonium compounds began in 1858 when Peter Griess first reported their synthesis. wikipedia.orgnewworldencyclopedia.org This discovery opened up a new class of compounds and a plethora of reactions. wikipedia.orgijprajournal.com Initially, diazonium salts were recognized for their importance in the dye industry for producing water-fast dyed fabrics. newworldencyclopedia.orgbritannica.com The process involved immersing fabric in a solution of the diazonium compound, followed by a solution of a coupling agent. newworldencyclopedia.org

The synthesis of benzenediazonium (B1195382) tetrafluoroborate (B81430) itself involves the diazotization of aniline (B41778). This process typically uses nitrous acid, often generated in situ from sodium nitrite (B80452) and a mineral acid like hydrochloric acid, to react with an aromatic amine. newworldencyclopedia.orgbyjus.com The resulting diazonium salt can then be isolated as a more stable tetrafluoroborate salt. newworldencyclopedia.org This increased stability is a key factor that has contributed to its widespread use in organic synthesis. wikipedia.orgwikiwand.com

Significance As a Versatile Synthon in Synthetic Organic Chemistry

Benzenediazonium (B1195382) tetrafluoroborate (B81430) is a highly versatile synthon, a building block used to create a wide variety of organic molecules. acs.orgnih.gov Its utility stems from the excellent leaving group ability of the dinitrogen (N₂) molecule, which is both enthalpically and entropically favorable. wikipedia.org This allows for the facile replacement of the diazonium group with a wide range of other functional groups. wikipedia.orgbyjus.com

These transformations have led to the development of numerous named reactions that are fundamental to organic chemistry:

Sandmeyer Reaction: This reaction uses copper(I) salts to introduce halides (Cl, Br) and cyano groups (CN) onto an aromatic ring. unacademy.com

Schiemann Reaction: The thermal decomposition of benzenediazonium tetrafluoroborate is a classic method for the synthesis of aryl fluorides. unacademy.comacs.org

Gomberg-Bachmann Reaction: This reaction is used for the formation of biaryl compounds. wikipedia.org

Meerwein Arylation: In this reaction, the diazonium salt reacts with activated double bonds to create phenylated products. wikipedia.org

The reactivity of this compound extends to a variety of other transformations, including the introduction of hydroxyl (OH), sulfhydryl (SH), and other groups. wikipedia.orgunacademy.com Furthermore, diazo coupling reactions, where the diazonium salt acts as an electrophile, are crucial for the synthesis of azo dyes, which are widely used as pigments. unacademy.comxdbiochems.com

Scope and Research Focus on Aryldiazonium Salts

Established Diazotization Protocols and Salt Metathesis

The classical approach to synthesizing this compound involves two key steps: the diazotization of an aromatic amine followed by salt metathesis. wikipedia.org

Conventional Batch Synthesis Approaches

The conventional batch synthesis of this compound typically begins with the diazotization of aniline (B41778). wikipedia.orgprepchem.com This process involves dissolving aniline in an aqueous solution of a strong acid, such as hydrochloric acid, and then cooling the mixture to temperatures between 0 and 5°C. prepchem.combyjus.comlibretexts.org A solution of sodium nitrite (B80452) is then added slowly to the aniline solution. prepchem.comlibretexts.org The nitrous acid, generated in situ from the reaction of sodium nitrite with the acid, reacts with the aniline to form the benzenediazonium cation. wikipedia.orgbyjus.comlibretexts.org

C₆H₅NH₂ + HNO₂ + HCl → [C₆H₅N₂]Cl + 2H₂O wikipedia.org [C₆H₅N₂]Cl + HBF₄ → [C₆H₅N₂]BF₄ + HCl wikipedia.org

This batch method, while effective, can be hazardous due to the potentially explosive nature of diazonium salts, especially when isolated as solids. libretexts.orgrsc.org

Optimized Conditions for High Yield and Purity

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while ensuring safety. Key parameters that are often adjusted include temperature, reaction time, and stoichiometry of reagents. mdpi.comacs.org

Maintaining a low temperature, typically between 0 and 5°C, is crucial to prevent the decomposition of the diazonium salt. byjus.comlibretexts.orgacs.org The addition of the sodium nitrite solution must be slow to control the exothermic reaction and maintain the low temperature. libretexts.org

Research has shown that using a stoichiometric amount of sodium nitrite is important to avoid excess nitrous acid, which can lead to side reactions. acs.org The purity of the final product can be enhanced by washing the precipitated this compound with cold water and then with a solvent like diethyl ether to remove any remaining impurities. prepchem.com Yields for this optimized batch process are often reported to be around 75-80%. prepchem.comarkat-usa.org

Table 1: Conventional Batch Synthesis of this compound This interactive table summarizes the typical reactants and conditions for the conventional batch synthesis.

| Reactant/Condition | Purpose | Typical Value/State |

|---|---|---|

| Aniline | Starting aromatic amine | 1.0 equivalent |

| Hydrochloric Acid | To form the aniline salt and provide an acidic medium | Concentrated |

| Sodium Nitrite | Diazotizing agent | 1.0-1.1 equivalents |

| Sodium Tetrafluoroborate | Source of tetrafluoroborate anion | ~2.0 equivalents |

| Temperature | To ensure stability of the diazonium salt | 0-5 °C |

| Reaction Time | For complete diazotization | 15-30 minutes |

| Yield | --- | ~75-80% |

Contemporary Synthetic Strategies for Enhanced Efficiency

To address the safety concerns and improve the efficiency of benzenediazonium salt synthesis, contemporary strategies such as continuous flow synthesis and "dry" diazotization have been developed.

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages for the synthesis of diazonium salts, including enhanced safety, better temperature control, and improved scalability. rsc.orgacs.org In a flow system, small volumes of reactants are continuously mixed and reacted in a microreactor or a coiled tube reactor. rsc.orgrsc.orgresearchgate.net This minimizes the accumulation of hazardous diazonium intermediates, thereby reducing the risk of explosion. rsc.orgacs.org

A typical flow process for synthesizing aryldiazonium tetrafluoroborates involves pumping separate streams of the aryl amine, a diazotizing agent (like iso-pentyl nitrite or sodium nitrite/acid), and a solution of sodium tetrafluoroborate. arkat-usa.orgresearchgate.net These streams are combined in a T-piece mixer and then passed through a cooled reactor coil to allow for the diazotization to occur. researchgate.net The resulting stream then flows through a column packed with sodium tetrafluoroborate to facilitate the salt metathesis. arkat-usa.orgresearchgate.net

This method allows for rapid and efficient synthesis with high yields, often exceeding those of batch processes. arkat-usa.orgresearchgate.net For example, a flow synthesis of this compound has been reported with a 100% yield. arkat-usa.org The precise control over reaction parameters like residence time, temperature, and stoichiometry in a flow system contributes to this high efficiency and selectivity. rsc.orgresearchgate.net

"Dry" Diazotization and its Academic Utility

"Dry" or non-aqueous diazotization methods provide an alternative to the traditional aqueous procedures, particularly for substrates that are sensitive to water or for which the resulting diazonium salt is soluble in the aqueous medium. google.com This technique typically employs an organic nitrite, such as tert-butyl nitrite or iso-pentyl nitrite, as the diazotizing agent in an anhydrous organic solvent. google.comresearchgate.net

One notable application of "dry" diazotization is in the synthesis of SF₅-substituted aromatic diazonium salts. google.com For instance, 4-(pentafluorosulfanyl)this compound was successfully synthesized by treating 4-(pentafluorosulfanyl)-aniline with tert-butyl nitrite and boron trifluoride etherate in an anhydrous solvent at low temperatures. google.com This method allowed for the isolation of the stable diazonium salt, which was not possible using classical aqueous diazotization methods. google.com

"Dry" diazotization has also proven useful for the synthesis of stable diazonium salts of weakly basic amines. researchgate.net The reaction of aromatic anilines with tert-butyl nitrite in the presence of p-toluenesulfonic acid in ethyl acetate (B1210297) at room temperature yields bench-stable diazonium tosylates. researchgate.net This methodology offers a mild, simple, and environmentally friendly protocol that surpasses many previously reported procedures. researchgate.net

Synthesis of Substituted Benzenediazonium Tetrafluoroborates for Specific Research Applications

The synthesis of substituted benzenediazonium tetrafluoroborates is essential for accessing a wide range of functionalized aromatic compounds used in various research fields, including materials science and medicinal chemistry. google.com The methodologies described above can be adapted for the synthesis of these derivatives.

For example, substituted anilines can be used as starting materials in both batch and flow syntheses to produce the corresponding substituted benzenediazonium tetrafluoroborates. arkat-usa.orgprepchem.com A variety of substituted derivatives have been synthesized with high yields using a flow chemistry approach, including those with electron-donating and electron-withdrawing groups. arkat-usa.org

Table 2: Synthesis of Substituted Benzenediazonium Tetrafluoroborates via Flow Chemistry This interactive table showcases the versatility of flow synthesis for various substituted anilines.

| Substituent on Aniline | Product | Batch Yield (%) | Flow Yield (%) | Reference |

|---|---|---|---|---|

| 4-Methyl | 4-Methylthis compound | 40 | 85 | arkat-usa.org |

| 4-Fluoro | 4-Fluorothis compound | 83 | 100 | arkat-usa.org |

| 3-Fluoro | 3-Fluorothis compound | 99 | 100 | arkat-usa.org |

| 4-Methoxy | 4-Methoxythis compound | 21 | 100 | researchgate.net |

| 4-Phenylsulfonyl | 4-(Phenylsulfonyl)this compound | - | - | prepchem.com |

The synthesis of specific derivatives like 4-(phenylsulfonyl)this compound has been accomplished using methods similar to the standard diazotization protocols. prepchem.com Furthermore, the synthesis of 4-(pentafluorosulfanyl)this compound highlights the utility of "dry" diazotization for preparing novel and highly functionalized building blocks. google.com These substituted diazonium salts are valuable reagents for introducing specific functionalities into aromatic rings through reactions like the Sandmeyer, Schiemann, and Suzuki-Miyaura couplings. wikipedia.orggoogle.comorganic-chemistry.org

Dediazoniation Pathways: Homolytic and Heterolytic Mechanisms

The cleavage of the C-N bond in this compound can proceed through two primary mechanistic pathways: heterolytic and homolytic dediazoniation. wiley-vch.de The operative mechanism is highly dependent on the reaction environment, including the solvent, substituents on the aromatic ring, and the presence of additives. wiley-vch.deshu.ac.uk

The heterolytic pathway involves the direct cleavage of the C-N bond to form a highly reactive aryl cation and a molecule of dinitrogen. ncl.ac.uk This process is favored in solvents with low nucleophilicity. wiley-vch.de In contrast, the homolytic pathway generates an aryl radical through a single-electron transfer process. uni.edu This mechanism is more prevalent in solvents with higher nucleophilicity and can be initiated by various reagents. wiley-vch.de In some solvents, such as methanol (B129727) and ethanol (B145695), both mechanisms can occur competitively. wiley-vch.de

Generation and Reactivity of Aryl Cation Intermediates

The formation of an aryl cation intermediate is a hallmark of the heterolytic dediazoniation of benzenediazonium salts. ncl.ac.uk This high-energy species is short-lived and readily reacts with available nucleophiles or the solvent itself. ncl.ac.uk For instance, in the presence of water, the aryl cation is trapped to form phenol (B47542), while in the presence of halide ions, it leads to the formation of the corresponding aryl halide.

The stability of the aryl cation is a key factor influencing the reaction rate and product distribution. Electron-donating groups on the aromatic ring can stabilize the cation, but the inherent instability of this intermediate makes its direct observation challenging. The Balz-Schiemann reaction, which produces fluorobenzene from the thermal decomposition of this compound, is a classic example proceeding through an aryl cation intermediate. libretexts.orgacs.org

Formation and Transformations via Free-Radical Species

The homolytic cleavage of the C-N bond in this compound results in the formation of an aryl radical. uni.edu This pathway is often initiated by a one-electron reduction of the diazonium ion. ijcrt.org The resulting aryl radical is a versatile intermediate that can participate in a variety of transformations, including:

Hydrogen atom abstraction: The aryl radical can abstract a hydrogen atom from the solvent or other components in the reaction mixture to form benzene (B151609). This is a common side reaction in many diazonium salt reactions. shu.ac.uk

Addition to double bonds: In Meerwein arylation, the aryl radical adds to an activated double bond, leading to the formation of a new carbon-carbon bond. wikipedia.org

Coupling reactions: Two aryl radicals can couple to form a biaryl product, as seen in the Gomberg-Bachmann reaction. wikipedia.org

The formation of free-radical species is often favored in solvents that can act as electron donors and can be promoted by the presence of reducing agents or through photochemical initiation. shu.ac.ukwikipedia.org

Influence of Reaction Environment on Mechanistic Outcome

The competition between heterolytic and homolytic pathways, and thus the final product distribution, is delicately balanced by the reaction conditions.

Solvent Effects on Dediazoniation Mechanism

The choice of solvent plays a pivotal role in directing the dediazoniation mechanism. wiley-vch.deshu.ac.uk

Polar, non-nucleophilic solvents: Solvents like water and 2,2,2-trifluoroethanol (TFE) favor the heterolytic pathway by stabilizing the forming aryl cation. wiley-vch.deshu.ac.uk Studies in TFE have shown the reaction to be entirely heterolytic, with no formation of benzene, a typical product of homolytic reactions. shu.ac.uk

Nucleophilic solvents: Solvents with higher nucleophilicity, such as methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO), can promote the homolytic mechanism. wiley-vch.de For example, in ethanol, a slow heterolytic mechanism is observed in acidic conditions, while a much faster homolytic pathway dominates in basic conditions. wiley-vch.de

Low- and non-polar solvents: The use of low- or non-polar solvents like chlorobenzene (B131634) and hexane can favor the formation of aryl fluorides in the Balz-Schiemann reaction. acs.orgnih.gov It is suggested that these solvents promote the formation of intimate ion pairs of this compound, which facilitates the fluorine transfer process and suppresses side reactions like hydrodediazoniation. acs.orgnih.gov

| Solvent | Predominant Mechanism | Major Product(s) | Reference |

|---|---|---|---|

| Water | Heterolytic | Phenol | wiley-vch.de |

| Methanol | Competitive Heterolytic/Homolytic | Anisole (B1667542), Benzene | wiley-vch.de |

| Ethanol | Competitive Heterolytic/Homolytic | Phenetole, Benzene | wiley-vch.de |

| 2,2,2-Trifluoroethanol (TFE) | Heterolytic | Trifluoroethyl phenyl ether, Fluorobenzene, Phenol | shu.ac.ukncl.ac.uk |

| Chlorobenzene | Favors Fluorination | Fluorobenzene | acs.orgacs.org |

| Hexane | Favors Fluorination | Fluorobenzene | acs.orgacs.org |

| Dimethyl Sulfoxide (DMSO) | Homolytic | Benzene | wiley-vch.de |

Impact of Substituents on Aromatic Ring

Substituents on the benzene ring significantly influence the stability and reactivity of the benzenediazonium salt, thereby affecting the reaction mechanism. shu.ac.uk

Electron-donating groups: Substituents that donate electron density to the aromatic ring, such as methoxy (B1213986) (-OCH₃) and alkyl groups, generally stabilize the diazonium salt. shu.ac.uknih.gov Ortho and para electron-donating substituents have been found to improve stability. shu.ac.uk However, a para-methoxy group can also stabilize the aryl cation, potentially favoring the heterolytic pathway. uni.edu

Electron-withdrawing groups: Electron-withdrawing groups, such as nitro (-NO₂) or trifluoromethyl (-CF₃), destabilize the diazonium salt and favor the homolytic pathway. wiley-vch.deshu.ac.uk For instance, the p-nitrobenzenediazonium ion is known to undergo radical decomposition even in the presence of oxygen, which typically terminates radical chain reactions. shu.ac.uk The diazonium group itself is strongly electron-withdrawing. wikipedia.org

| Substituent Type | Effect on Diazonium Salt | Favored Mechanism | Example Substituent | Reference |

|---|---|---|---|---|

| Electron-Donating (ortho, para) | Increases stability | Can favor heterolytic pathway by stabilizing aryl cation | -OCH₃, -CH₃ | shu.ac.ukuni.edu |

| Electron-Withdrawing | Decreases stability | Homolytic | -NO₂, -CF₃ | wiley-vch.deshu.ac.uk |

Role of Additives in Reaction Pathway Modulation

Additives can be used to control the reaction pathway by either promoting or inhibiting one of the competing mechanisms.

Bases: The presence of a base can promote the homolytic pathway. For example, in the Gomberg-Bachmann reaction, a base is used to generate aryl radicals for biaryl synthesis. wiley-vch.de

Radical Initiators and Inhibitors: Compounds that can initiate free-radical reactions, such as certain metals or photochemical sensitizers, will favor the homolytic pathway. wikipedia.orgacs.org Conversely, radical scavengers or inhibitors can suppress the homolytic route, thereby favoring the heterolytic mechanism. Oxygen can act as a radical chain terminator in some cases. shu.ac.uk

Crown Ethers and Polyethers: The addition of crown ethers and high molecular weight polyethers has been shown to significantly improve the stability of diazonium salts, likely by complexing the diazonium cation. shu.ac.uk This complexation can influence the reaction pathway by altering the reactivity and accessibility of the diazonium group. dntb.gov.ua

Thermolytic Decomposition Processes and Mechanisms

The thermal decomposition of this compound is a cornerstone of the Balz-Schiemann reaction, a classic method for the synthesis of aryl fluorides. jk-sci.comwikipedia.org This process, while synthetically valuable, involves complex mechanistic pathways that are highly dependent on the reaction conditions, such as the physical state (solid or in solution), solvent polarity, and the presence of substituents on the aromatic ring. researchgate.netnih.gov

In the solid state, the thermolysis of this compound to yield fluorobenzene, boron trifluoride (BF₃), benzene, and nitrogen gas (N₂) commences at temperatures above 348 K (75 °C). researchgate.net The maximum rate of decomposition is observed at approximately 366.5 K (93.35 °C). researchgate.net The generally accepted mechanism for this transformation in the absence of a solvent is believed to be an Sₙ1-type process. nih.govchemistrylearner.com This pathway involves the heterolytic cleavage of the carbon-nitrogen bond to generate a highly unstable aryl cation intermediate. wikipedia.org This cation is then attacked by the fluoride (B91410) ion from the tetrafluoroborate counterion (BF₄⁻) to form the aryl fluoride, releasing BF₃ and N₂ as byproducts. wikipedia.orgmasterorganicchemistry.com

A proposed kinetic scheme for the solid-state thermolysis suggests the initial formation of a neutral, intimate complex, [C₆H₅ᵟ+⋯BF₄ᵟ⁻]. researchgate.net The subsequent decomposition of this complex can lead to free-radical intermediates, which may explain the chain character observed in the thermolysis. researchgate.net The mechanism can be influenced by the atmosphere; for certain substituted benzenediazonium salts, a radical mechanism predominates under a nitrogen atmosphere, whereas an ionic mechanism is favored under an oxygen atmosphere. researchgate.net

The choice of solvent significantly impacts the reaction pathway and product distribution when decomposition is carried out in solution. nih.govacs.org Polar solvents tend to solvate and dissociate the benzenediazonium cation and the tetrafluoroborate anion, which can hinder the desired fluorine transfer and promote side reactions with the solvent. nih.govtruman.edu In contrast, low- or non-polar solvents, such as chlorobenzene or hexane, are thought to promote the formation of intimate ion pairs. nih.govacs.org This proximity of the cation and anion in the ion pair lowers the activation energy barrier for fluorination, leading to improved yields of the corresponding aryl fluoride and inhibiting the formation of hydrodediazoniation byproducts (benzene). nih.govacs.org

The thermal stability of arenediazonium tetrafluoroborate salts is highly dependent on the electronic nature of the substituents on the aromatic ring. chemrxiv.orgresearchgate.net Most salts begin to decompose between 90 °C and 150 °C. chemrxiv.org Electron-donating groups at the ortho and para positions can enhance stability, while electron-withdrawing groups can decrease it. shu.ac.uk

Table 1: Effect of Solvent on the Thermal Decomposition of this compound at 60 °C

| Entry | Solvent | Product Ratio (Fluorobenzene/Benzene) |

| 1 | H₂O | 0/0 |

| 2 | MeOH | 13/4 |

| 3 | PhCl | 87/n.d. |

| 4 | Hexane | 70/n.d. |

| Data sourced from a study conducted at 60 °C for 16 hours. "n.d." indicates not determined. nih.gov |

Table 2: Initial Decomposition Temperatures (Tᵢ) for Selected Arenediazonium Tetrafluoroborate Salts

| Substituent on Benzene Ring | Initial Decomposition Temperature (Tᵢ) (°C) |

| 4-Nitro | 134 |

| 4-Chloro | 124 |

| 4-Bromo | 115 |

| 4-Fluoro | 131 |

| 4-Methoxy | 120 |

| Unsubstituted | 116 |

| Data obtained from thermal analysis studies. chemrxiv.org |

Photochemical Decomposition Pathways and Intermediates

The decomposition of this compound can also be initiated photochemically, a method that often proceeds under milder conditions than thermolysis. jk-sci.comchemistrylearner.com This approach can be advantageous as it may prevent side reactions that occur at higher temperatures. jk-sci.com The photodecomposition can be triggered by various light sources, including UV light and visible-light LEDs (blue or purple). acs.orgresearchgate.net

The mechanism of photochemical decomposition is believed to differ from that of thermolysis. shu.ac.uk Some studies suggest that photolysis favors a heterolytic pathway, leading to the formation of an aryl cation, similar to the ionic mechanism in thermolysis. shu.ac.ukncl.ac.uk For instance, direct photolysis of this compound in dodecyltrimethylammonium bromide micellar solutions results almost exclusively in the formation of phenol. epa.gov This outcome suggests the phenyl cation is formed and reacts within the aqueous microenvironment of the micelle. epa.gov

However, the reaction pathway can be altered through photosensitization. When a micelle-bound sensitizer is used, the triplet-sensitized photolysis yields bromobenzene as the major product, indicating that the intermediate reacts in a different micro-environment, in this case, the bromide-rich region of the micelle. epa.gov This highlights the ability to control the reaction outcome by modifying the photochemical conditions.

Similar to thermolysis, the solvent plays a critical role in the efficiency of photochemical decomposition. acs.org Low- or non-polar solvents like chlorobenzene and hexane have been shown to improve the photolysis of aryldiazonium tetrafluoroborates, enabling effective fluorination under visible-light irradiation at ambient temperatures. nih.govacs.org This improvement is attributed to the formation of intimate ion pairs, which facilitates the fluorine transfer process upon photoexcitation. nih.gov In some cases, a synergistic effect is observed when combining mild heating with visible-light irradiation, which can be particularly beneficial for the transformation of more stable aryldiazonium salts. nih.govacs.org

During photodecomposition, boron trifluoride (BF₃) is generated as a byproduct, which can act as a cationic initiator in subsequent reactions. researchgate.net The primary photochemical event in photosensitized reactions is often an excited-state electron transfer from the photosensitizer to the diazonium salt, which is thermodynamically favorable for many systems. nih.gov This electron transfer initiates the decomposition cascade, leading to the final products.

Table 3: Product Yields from Photochemical Decomposition of this compound in Different Solvents

| Entry | Solvent | Condition | Product Yield (Fluorobenzene) (%) |

| 1 | H₂O | Blue LEDs | 0 |

| 2 | MeOH | Blue LEDs | 10 |

| 3 | PhCl | Blue LEDs | 22 |

| 4 | Hexane | Blue LEDs | 10 |

| Data sourced from a study conducted with blue LED irradiation (435–455 nm) at ambient temperature for 16 hours. nih.gov |

Advanced Applications in Organic Synthesis Research

Aryl Fluoride (B91410) Synthesis via Balz-Schiemann Reaction and its Variants

The synthesis of aryl fluorides is of paramount importance in medicinal chemistry and materials science, as the incorporation of fluorine can dramatically alter a molecule's biological activity and physical properties. The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring, and benzenediazonium (B1195382) tetrafluoroborate (B81430) is the key intermediate in this process. acs.orgnih.gov

The traditional Balz-Schiemann reaction involves the thermal decomposition of a dry aryldiazonium tetrafluoroborate salt, which is typically prepared by the diazotization of an aromatic amine with nitrous acid in the presence of tetrafluoroboric acid. researchgate.netprepchem.com The heat-induced decomposition proceeds through the formation of an aryl cation, which then abstracts a fluoride ion from the tetrafluoroborate counterion to yield the desired aryl fluoride, along with nitrogen gas and boron trifluoride as byproducts. acs.org

Table 1: Examples of Aryl Fluoride Synthesis via Balz-Schiemann Reaction

| Starting Aryldiazonium Tetrafluoroborate | Product | Yield (%) |

| Benzenediazonium tetrafluoroborate | Fluorobenzene | ~50 |

| 4-Methylthis compound | 4-Fluorotoluene | 85 |

| 4-Nitrobenzenediazonium (B87018) tetrafluoroborate | 4-Fluoronitrobenzene | 86.7 |

| 2-Fluorothis compound | 1,2-Difluorobenzene | 100 |

| 3-Fluorothis compound | 1,3-Difluorobenzene | 100 |

| 4-Chlorothis compound | 4-Chlorofluorobenzene | 98 |

Data compiled from multiple research findings. arkat-usa.orgnih.gov

Research has led to the development of several variants of the Balz-Schiemann reaction to improve yields, expand substrate scope, and employ milder reaction conditions. One significant advancement is the use of different solvents. Studies have shown that low- or non-polar solvents can enhance the fluorination process by promoting the formation of intimate ion pairs, which facilitates the transfer of the fluoride ion. nih.gov Photochemical decomposition, often using visible light, has also emerged as a powerful alternative to high-temperature thermal decomposition, allowing for reactions to proceed at or near room temperature. nih.gov Furthermore, the development of continuous flow protocols has enabled the in-situ generation and immediate use of aryldiazonium salts, which can improve safety and scalability. arkat-usa.org

Functionalization via Sandmeyer and Related Reactions

This compound is a cornerstone of the Sandmeyer reaction, a versatile method for replacing the diazonium group with a variety of nucleophiles, most notably halogens and cyano groups. wikipedia.org These reactions typically employ a copper(I) salt as a catalyst, which facilitates the transformation through a single-electron transfer mechanism, leading to the formation of an aryl radical intermediate. mdpi.com

Halogenation (Chlorination, Bromination, Iodination)

The Sandmeyer reaction provides a reliable pathway for the synthesis of aryl chlorides and bromides from this compound using copper(I) chloride (CuCl) and copper(I) bromide (CuBr), respectively. mdpi.com These reactions are fundamental in organic synthesis, providing access to key building blocks for more complex molecules.

Table 2: Halogenation of this compound via Sandmeyer-type Reactions

| Product | Reagent | Yield (%) |

| Chlorobenzene (B131634) | CuCl | High |

| Bromobenzene | CuBr | High |

| Iodobenzene | KI | High |

Yields are generally high but can vary depending on specific reaction conditions. mdpi.comuomustansiriyah.edu.iq

The introduction of iodine via a Sandmeyer-type reaction is also highly efficient. Interestingly, the reaction of an aryldiazonium salt with potassium iodide (KI) to form an aryl iodide often proceeds readily without the need for a copper catalyst. uomustansiriyah.edu.iqorganic-chemistry.org This is attributed to the ease of oxidation of the iodide ion.

Recent advancements in this area include the development of photochemical Sandmeyer-type halogenations. These methods can offer high selectivity and avoid the use of metal catalysts, which is advantageous for certain applications, particularly in the synthesis of materials for electronic devices where metal contamination can be detrimental. nih.gov

Cyano and Thiocyanato Functionalization

The Sandmeyer cyanation reaction, which utilizes copper(I) cyanide (CuCN), is an invaluable tool for the synthesis of benzonitriles from this compound. mdpi.com Benzonitriles are important precursors for a variety of functional groups, including carboxylic acids, amides, and amines.

The introduction of the thiocyanato group (-SCN) can also be achieved through a Sandmeyer-type reaction. The reaction of aryldiazonium tetrafluoroborates with a thiocyanate (B1210189) salt, such as potassium or sodium thiocyanate, in the presence of a copper catalyst, provides a route to aryl thiocyanates. crossref.orgresearchgate.net These compounds are versatile intermediates in the synthesis of various sulfur-containing molecules. Research has shown that using a Cu(I)/Cu(II) catalytic system can lead to high yields of the desired aryl thiocyanates. researchgate.net

Introduction of Hydroxyl Groups in Phenol (B47542) Synthesis

This compound can be converted to phenol by heating in an aqueous acidic solution. google.comrsc.org The diazonium group is replaced by a hydroxyl group from the water. While this transformation is fundamental, modern variations have been developed to improve yields and control side reactions. For instance, the use of copper(I) oxide (Cu₂O) in the presence of cupric nitrate (B79036) has been shown to be an effective method for the synthesis of phenols from diazonium salts. rsc.orgrsc.org

Carbon-Carbon Bond Formation Methodologies

Beyond the introduction of heteroatoms, this compound is a valuable reagent for the formation of new carbon-carbon bonds, a cornerstone of molecular construction.

Biaryl Coupling Reactions (Gomberg-Bachmann Type)

The Gomberg-Bachmann reaction is a classic method for the synthesis of unsymmetrical biaryls. In this reaction, an aryldiazonium salt, such as this compound, is treated with an aromatic compound (arene) in the presence of a base. The reaction proceeds through an aryl radical intermediate, which then attacks the arene to form the biaryl product. nih.gov

While the original Gomberg-Bachmann reaction often suffers from low yields due to competing side reactions, modern modifications have significantly improved its efficiency. One notable improvement involves the use of phase-transfer catalysts in conjunction with this compound, which can enhance the solubility of the diazonium salt in the aromatic solvent and lead to higher yields of the desired biaryl.

Cross-Coupling Reactions (Heck-Matsuda, Sonogashira, Suzuki)

This compound and its derivatives are excellent electrophilic partners in various palladium-catalyzed cross-coupling reactions. A significant advantage of using arenediazonium salts over traditional aryl halides is that the reactions can often be performed under milder conditions, sometimes without the need for phosphine (B1218219) ligands or anaerobic environments. wikipedia.org

Heck-Matsuda Reaction: The Heck-Matsuda reaction involves the palladium-catalyzed arylation of olefins. wikipedia.org Arenediazonium salts, such as this compound, are effective arylating agents for a range of alkenes, including styrenes, acrylates, and other activated and unactivated olefins. wikipedia.orgrsc.orgbeilstein-journals.org The reaction typically proceeds at room temperature and can be carried out in various solvents. wikipedia.org

| Olefin Substrate | Arylating Agent | Catalyst | Product | Yield (%) |

| Styrene | 4-Methoxythis compound | Pd(OAc)₂ | 4-Methoxystilbene | High |

| Methyl acrylate | 4-Nitrobenzenediazonium tosylate | Pd(OAc)₂ | Methyl 4-nitrocinnamate | 96 |

| Styrene | 4-Phenol diazonium salt | Pd(OAc)₂ | 4'-Hydroxystilbene | High |

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net Anilines can be converted to their corresponding diazonium salts and used in situ for Sonogashira couplings with terminal alkynes to form substituted alkynes. researchgate.net

| Alkyne Substrate | Arylating Agent | Catalyst System | Product | Yield (%) |

| Phenylacetylene | 4-Iodotoluene | 5% Pd on alumina, 0.1% Cu₂O on alumina | 4-(Phenylethynyl)toluene | 60 |

| Phenylacetylene | Iodobenzene | Cu(I)-PANI@MWCNT | Diphenylacetylene | 96 |

Suzuki Coupling: The Suzuki coupling is a versatile method for the synthesis of biaryls via the reaction of an aryl or vinyl halide with an aryl- or vinyl-boronic acid. amazonaws.com this compound has been successfully employed as an efficient coupling partner with various arylboronic acids, often under mild, base-free, and ligand-free conditions. rsc.orgresearchgate.net

| Arylboronic Acid | Arylating Agent | Catalyst | Product | Yield (%) |

| Phenylboronic acid | This compound | Aluminium hydroxide-supported Pd nanoparticles | Biphenyl | 92 |

| 4-Methylphenylboronic acid | This compound | Aluminium hydroxide-supported Pd nanoparticles | 4-Methylbiphenyl | 73 |

| 3-Methoxyphenylboronic acid | This compound | Aluminium hydroxide-supported Pd nanoparticles | 3-Methoxybiphenyl | 67 |

Meerwein Arylation for Olefin Functionalization

The Meerwein arylation is a valuable method for the functionalization of electron-poor alkenes through the addition of an aryl diazonium salt, typically catalyzed by a metal salt like copper(I) bromide. wikipedia.org The reaction is believed to proceed via the formation of an aryl radical from the diazonium salt, which then adds to the alkene. wikipedia.org The resulting radical intermediate can be trapped by the counterion of the diazonium salt, often a halide or tetrafluoroborate. wikipedia.org Subsequent elimination leads to the formation of an arylated vinyl compound. wikipedia.org

| Olefin Substrate | Arylating Agent | Catalyst | Product |

| Acrylic acid | Aryl diazonium salt | Cu(I)Br | α-Bromocarboxylic acid |

| Butadiene | Aryl diazonium salt | Cu(II)Cl₂ | Aryl substituted butadiene (after elimination) |

| Acrylonitrile | This compound | CuCl | 2-Chloro-3-phenylpropanenitrile |

Azo Coupling for Chromophore Synthesis

Azo coupling is a classic and industrially significant reaction where a diazonium salt reacts with an electron-rich aromatic compound, such as a phenol or an aniline (B41778), to form an azo compound (Ar-N=N-Ar'). quora.comchemguide.co.uk These products are often highly colored and are widely used as dyes and pigments. chemguide.co.uk The reaction is an electrophilic aromatic substitution, with the diazonium ion acting as the electrophile. quora.com this compound readily undergoes azo coupling with various aromatic nucleophiles.

| Aromatic Nucleophile | Product | Color | Yield (%) |

| Phenol | p-Hydroxyazobenzene | Orange-yellow dye | Moderate (58%) |

| Naphthalen-2-ol | 1-(Phenylazo)-2-naphthol | Intense orange-red precipitate | High (81%) |

| Aniline | Diazoaminobenzene (Aniline yellow) | Yellow solid | - |

| 1-Naphthol | 4-(Phenylazo)-1-naphthol | - | Excellent (96%) |

Click Chemistry Applications (Triazole Synthesis)

This compound can be a precursor for the synthesis of aryl azides, which are key components in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov The diazonium salt is first converted to phenyl azide (B81097), for example, by reaction with sodium azide. The resulting phenyl azide can then react with a terminal alkyne in the presence of a copper(I) catalyst to afford a 1,4-disubstituted 1,2,3-triazole with high regioselectivity and yield. amazonaws.com This methodology is widely used in drug discovery, materials science, and bioconjugation. nih.gov

| Azide Precursor | Alkyne Substrate | Catalyst | Product |

| Phenyl azide (from Benzenediazonium salt) | Phenylacetylene | Cu(I) | 1,4-Diphenyl-1H-1,2,3-triazole |

| Benzyl azide | Phenylacetylene | Copper catalyst | 1-Benzyl-4-phenyl-1,2,3-triazole |

| Azidoporphyrin | Terminal alkynes | Cu(I) | Triazoloporphyrins |

Synthesis of Diaryl Disulfides

A modern and efficient method for the synthesis of diaryl disulfides involves the visible-light-mediated coupling of arenediazonium tetrafluoroborates with carbon disulfide (CS₂). This approach is environmentally friendly and provides good to excellent yields under mild reaction conditions. The reaction is believed to proceed through a radical pathway initiated by a photocatalyst.

| Arenediazonium Tetrafluoroborate | Solvent | Product | Yield (%) |

| This compound | DMSO | Diphenyl disulfide | 88 |

| This compound | DMF | Diphenyl disulfide | 54 |

| This compound | Ethanol (B145695) | Diphenyl disulfide | 77 |

Synthesis of Sulfur-Pentafluoride (SF₅) Aromatic Compounds

The pentafluorosulfanyl (SF₅) group is a valuable substituent in medicinal and materials chemistry due to its unique electronic properties and high stability. 4-(Pentafluorosulfanyl)this compound has emerged as a key and versatile building block for the synthesis of a wide array of aromatic SF₅ compounds. wikipedia.orgnih.gov This stable salt can be used in various transformations, including cross-coupling reactions (Heck-Matsuda, Sonogashira, Suzuki), azo coupling, and click chemistry, to introduce the SF₅-aryl moiety into different molecular scaffolds. wikipedia.org

| Reaction Type | Reactant | Product |

| Heck-Matsuda Coupling | Alkenes | SF₅-bearing alkenes |

| Sonogashira Coupling | Alkynes | SF₅-bearing alkynes |

| Suzuki Coupling | Arylboronic acids | SF₅-bearing biaryls |

| Azo Coupling | Reactive aromatic nucleophiles | SF₅-bearing azo compounds |

| Click Chemistry | Phenylacetylenes (via azide derivative) | SF₅-bearing triazoles |

Introduction of Specific Substituents (e.g., Trifluoromethylation)

While this compound itself is not a trifluoromethylating agent, its derivatization to include a trifluoromethyl group provides access to valuable synthetic intermediates. For instance, 4-(trifluoromethyl)this compound and 3,5-bis(trifluoromethyl)this compound are commercially available or can be synthesized from the corresponding anilines. rsc.orguva.nlwikipedia.orgchemspider.com These trifluoromethylated diazonium salts can then be used in the various reactions described above, such as Sandmeyer-type reactions, to introduce the trifluoromethylphenyl group into target molecules. For example, the Sandmeyer trifluoromethylthiolation of arenediazonium salts allows for the synthesis of trifluoromethyl thioethers. rsc.org

| Trifluoromethylated Diazonium Salt | Reaction | Reagent | Product |

| 4-Methylthis compound | Trifluoromethylthiolation | Me₃SiCF₃, S₈, KF | 4-[(Trifluoromethyl)thio]toluene |

| 4-(Dimethylamino)this compound | Trifluoromethylthiolation | Me₃SiCF₃, S₈, KF | N,N-Dimethyl-4-[(trifluoromethyl)thio]aniline |

Formation of Heterocyclic Ring Systems (e.g., Triazenes, Tetrazoles)

This compound is a key building block for the synthesis of nitrogen-containing heterocycles, notably triazenes and tetrazoles.

Triazenes: These compounds, characterized by the R¹−N=N−NR²R³ functional group, are readily synthesized through the coupling of a diazonium salt with a primary or secondary amine. rsc.org The reaction of this compound with an amine, typically in the presence of a mild base like sodium acetate (B1210297) or sodium carbonate, proceeds via an N-coupling mechanism to yield the corresponding triazene. rsc.orgresearchgate.net For example, the reaction with aniline produces 1,3-diphenyltriazene. wikipedia.org This method is particularly advantageous as it often provides higher yields and purer products compared to conventional one-pot diazotization and coupling procedures. researchgate.net

Table 1: Synthesis of Triazenes from Arenediazonium Salts

| Diazonium Salt Precursor | Amine | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Dimethylamine | 1,1-Dimethyl-3-phenyltriazene | High | researchgate.net |

| p-Hydroxyaniline | Dimethylamine | 1-(4-Hydroxyphenyl)-3,3-dimethyltriazene | High | researchgate.net |

Tetrazoles: The synthesis of tetrazoles, five-membered rings with four nitrogen atoms, can also be achieved using this compound as a starting material. A common pathway involves the initial conversion of the diazonium salt to phenyl azide. This is accomplished by reacting the this compound with an azide source, such as trimethylsilyl (B98337) azide (TMSN₃). The resulting phenyl azide is a key intermediate that can undergo cycloaddition reactions. For instance, in "click chemistry," the phenyl azide can react with alkynes in the presence of a copper catalyst to form 1,2,3-triazoles, a related class of heterocycles. google.com A more direct route to tetrazoles involves the [3+2] cycloaddition of an azide species to a nitrile. While many methods start with a pre-formed organonitrile and sodium azide, diazonium chemistry offers an alternative entry. The reaction of diazonium salts with sodium azide can lead to the formation of 1,5-disubstituted tetrazoles. mdpi.com

Controlled Reduction to Aryl Hydrogens

One of the fundamental transformations of diazonium salts is the replacement of the entire diazonium group (−N₂⁺) with a hydrogen atom, a process known as hydrodediazoniation. This reduction is a powerful tool for removing an amino group from an aromatic ring after it has served its purpose, for example, as a directing group for substitution. This compound can be efficiently reduced to benzene (B151609).

Two classical and reliable reagents for this transformation are hypophosphorous acid (H₃PO₂) and ethanol.

Reduction with Hypophosphorous Acid: Treating this compound with hypophosphorous acid is a standard method for producing benzene. In this reaction, the diazonium salt is reduced to the arene, while the hypophosphorous acid is oxidized to phosphorous acid (H₃PO₃). universiteitleiden.nlacs.org

Reduction with Ethanol: Ethanol can also serve as the reducing agent. When this compound is heated gently with ethanol, it is reduced to benzene, while ethanol is oxidized to acetaldehyde. nih.gov

These reactions are believed to proceed via a free-radical chain mechanism.

Table 2: Reduction of Benzenediazonium Salts to Arenes

| Diazonium Salt | Reagent | Product | Reference |

|---|---|---|---|

| Benzenediazonium chloride | Hypophosphorous acid (H₃PO₂) | Benzene | universiteitleiden.nlacs.org |

Aryl Ether and Ester Formation

This compound is an effective electrophile for the synthesis of aryl ethers and esters, which are important structural motifs in many organic molecules.

Aryl Ether Formation: Aryl ethers can be synthesized by the thermal decomposition of this compound in an alcoholic solvent. nih.gov Heating the diazonium salt in a neat alcohol, such as methanol (B129727) or ethanol, leads to the formation of the corresponding aryl ether (e.g., anisole (B1667542) or phenetole) with the evolution of nitrogen gas. nih.gov Studies have shown that these reactions, when conducted at around 60°C, can provide moderate to good yields of the desired ether, although the reaction is most practical for short-chain, readily available alcohols. nih.gov The mechanism is thought to involve the formation of a highly reactive aryl cation, which is then trapped by the alcohol nucleophile.

Table 3: Synthesis of Aryl Ethers from Arenediazonium Tetrafluoroborate

| Arenediazonium Salt | Alcohol | Temperature | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Methanol | 60°C | Anisole | up to 24 | nih.gov |

| This compound | Ethanol | 60°C | Phenetole | ~50-70 | nih.gov |

Aryl Ester Formation: The synthesis of aryl esters from this compound can be achieved through modern catalytic methods. A notable example is the palladium-catalyzed carbonylation. In a recently developed protocol, aryl diazonium salts are reacted with a carbon monoxide surrogate, such as N-hydroxysuccinimidyl (NHS) formate, in the presence of a palladium catalyst. rsc.org This method avoids the use of toxic, high-pressure carbon monoxide gas and provides direct access to activated NHS esters. These esters are particularly valuable in medicinal chemistry and chemical biology as they are primed for subsequent reactions, such as amide bond formation for bioconjugation. rsc.org

Catalytic Roles in Organic Transformations

While this compound is typically consumed as a reagent, it plays an indispensable role in enabling a variety of powerful catalytic transformations by serving as a precursor to highly reactive intermediates. Its function is not as a catalyst in the classical sense but as a key activator in catalytic cycles.

Role in Photocatalysis: Benzenediazonium salts are excellent substrates in visible-light photocatalysis. researchgate.net In a typical cycle, a photocatalyst (like a ruthenium or iridium complex) absorbs light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) with this compound. The diazonium salt acts as an efficient electron acceptor, leading to its fragmentation into a phenyl radical and nitrogen gas, while the photocatalyst is returned to its ground state to continue the cycle. researchgate.net The generated phenyl radical is a potent intermediate that can participate in a wide array of bond-forming reactions, such as the synthesis of sulfonyl fluorides or alkyl sulfones. researchgate.net

Role in Palladium-Catalyzed Cross-Coupling: this compound is a valuable arylation agent in palladium-catalyzed cross-coupling reactions, such as the Heck-Matsuda and Suzuki-Miyaura reactions. google.com In these processes, the diazonium salt serves as an electrophilic coupling partner. The catalytic cycle typically involves the oxidative addition of the aryl diazonium salt (or a species derived from it) to a low-valent palladium(0) complex to form an arylpalladium(II) intermediate. This intermediate then undergoes further steps (e.g., migratory insertion or transmetalation) to form the final cross-coupled product, regenerating the Pd(0) catalyst. mdpi.com The use of diazonium salts is advantageous due to their high reactivity, which often allows for milder reaction conditions (e.g., room temperature) and avoids the need for strong bases.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations (DFT) in Reaction Energetics and Mechanisms

Density Functional Theory (DFT) has become a important tool for investigating the energetics and mechanisms of reactions involving benzenediazonium (B1195382) tetrafluoroborate (B81430). These calculations provide a molecular-level understanding of the factors that control its chemical behavior.

Simulation of Decomposition Thermodynamics

Quantum chemical calculations, particularly using DFT methods like B3LYP with basis sets such as aug-cc-pVDZ, have been employed to simulate the thermodynamics of the decomposition of benzenediazonium tetrafluoroborate. researchgate.net These simulations can predict the decomposition energies with fair precision. researchgate.net For instance, studies have shown that the thermal decomposition of solid this compound, which yields fluorobenzene, boron trifluoride, benzene (B151609), and nitrogen gas, commences at temperatures above 348 K, with the maximum rate of thermolysis observed at 366.5 K. researchgate.net

The decomposition process is complex, and computational models have proposed a kinetic scheme that involves the formation of a neutral complex, [C₆H₅ᵟ+⋯BF₄ᵟ⁻], as a key step. The subsequent decomposition of this complex is thought to generate free-radical intermediates, which explains the chain reaction character of the thermolysis. researchgate.net Comparative studies have also been performed, for example, investigating the thermal and storage stability of arenediazonium triflates in comparison to 4-nitrobenzenediazonium (B87018) tosylate and tetrafluoroborate using calorimetric methods alongside DFT calculations. researchgate.net

Analysis of Transition States and Intermediates

The analysis of transition states and intermediates through DFT calculations provides critical information about reaction pathways. For the decomposition of benzenediazonium salts, the mechanism can be influenced by the reaction environment. In acidic methanol (B129727), for example, the thermolysis of substituted benzenediazonium ions can lead to either protodediazoniation (ArH) or methoxydediazoniation (ArOCH₃). researchgate.net The predominant mechanism, whether radical or ionic, can depend on the substituents on the benzene ring and the presence of atmospheric gases like nitrogen or oxygen. researchgate.net

For example, with substituents such as m-Br, p-Br, m-Cl, p-Cl, and p-OCH₃, a radical mechanism is favored under a nitrogen atmosphere, while an ionic mechanism predominates under oxygen. Conversely, for H, p-CH₃, m-CH₃, and m-OCH₃ substituents, the ionic mechanism is dominant under both atmospheres. In the case of the p-NO₂ substituent, the radical mechanism prevails in both conditions. researchgate.net DFT calculations can elucidate the structures and energies of the transition states for these competing pathways, helping to rationalize these experimental observations. In some reactions, like the azo-coupling reaction between 1,3,5-tris(N,N-dialkylamino)-benzene derivatives and benzenediazonium salts, Wheland-like reaction intermediates have been detected and studied, although their observation can be temperature-dependent. nih.gov

Molecular Modeling and Electronic Structure Investigations

Molecular modeling and electronic structure investigations offer a powerful lens through which to view the intrinsic properties of this compound, connecting its electronic makeup to its chemical behavior.

Prediction of Reactivity and Selectivity

Computational models are increasingly used to predict the reactivity and selectivity of organic reactions, and those involving benzenediazonium salts are no exception. ethz.chethz.chrsc.org The regioselectivity of reactions like electrophilic aromatic substitution can be rationalized and predicted by analyzing the electronic properties of the reactants. nih.gov For instance, in the reaction of disubstituted benzenes with para-substituted benzenediazonium salts, two isomeric products can be formed depending on whether the attack occurs ortho-ortho or ortho-para to the substituents on the nucleophilic ring. nih.gov The lower activation of the benzene ring by certain substituents, such as two methoxy (B1213986) groups compared to amino groups, can significantly affect the reaction outcome. nih.gov

Machine learning models, often built upon data from quantum chemical calculations, are emerging as powerful tools for predicting site- and regioselectivity with high accuracy. ethz.chrsc.orgnih.gov These models can learn the complex relationships between molecular structure and reactivity to make predictions for new, unstudied reactions. nih.gov

Understanding Acid-Base Properties (pKa values)

Computational methods, particularly those combining quantum chemical calculations with solvation models, are instrumental in predicting the pKa values of chemical species, including intermediates in reactions of benzenediazonium ions. kyushu-u.ac.jposti.gov The pKa of the benzenonium carbocation (C₆H₇⁺), a key intermediate in electrophilic aromatic substitution, has been estimated to be -24.3. researchgate.net This value is crucial for understanding the conditions under which such intermediates are formed and react.

The accuracy of pKa prediction depends heavily on the computational protocol used, including the choice of density functional, basis set, and solvation model. osti.gov For instance, a combination of the M06-2X functional with the 6-311++G** basis set and the SMD solvation model has shown good accuracy for predicting pKa values in water. osti.gov These computational approaches allow for the estimation of pKa values for transient species that are difficult to measure experimentally. researchgate.net

Ab Initio Studies on Benzenediazonium Ion Structure and Reactivity

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, provide a fundamental understanding of the structure and reactivity of the benzenediazonium ion. X-ray crystallography has confirmed the structure of this compound, revealing a C-N bond length of 1.415(3) Å and an N≡N triple bond length of 1.083(3) Å. cdnsciencepub.com The benzene ring itself does not show significant bond length alternation. cdnsciencepub.com These experimental findings are well-supported by ab initio calculations.

Computational studies have also shed light on the nature of the positive charge, which appears to be shared between the two nitrogen atoms. cdnsciencepub.com The reactivity of the benzenediazonium ion is dominated by the excellent leaving group ability of dinitrogen (N₂), which facilitates a wide range of substitution reactions where the diazo group is replaced by various nucleophiles. wikipedia.org These reactions, including the well-known Sandmeyer and Schiemann reactions, are fundamental in organic synthesis for introducing a variety of functional groups onto an aromatic ring. wikipedia.orgyoutube.com

Decomposition and Stability Research

Factors Influencing Thermal Stability and Decomposition Rates

The thermal stability of benzenediazonium (B1195382) tetrafluoroborate (B81430) is not absolute and is influenced by a variety of factors, including the nature of the counterion, the electronic properties of substituents on the benzene (B151609) ring, the solvent used for the reaction, and the presence of complexing agents.

The choice of the counterion is a primary determinant of the stability of arenediazonium salts. wikipedia.orgresearchgate.net Benzenediazonium tetrafluoroborate is notably more stable and less prone to explosive decomposition compared to its chloride counterpart. wikipedia.orgstackexchange.com This enhanced stability is attributed to the larger size of the tetrafluoroborate anion (BF₄⁻), which leads to a more stable crystal lattice. researchgate.netstackexchange.com While benzenediazonium chloride is dangerously explosive, the tetrafluoroborate salt can be handled with relative ease in a laboratory setting. wikipedia.orgquora.com The use of other large, non-nucleophilic counterions like hexafluorophosphates, tosylates, and disulfonamides also imparts greater stability to the diazonium salt. acs.org

Table 1: Comparison of Decomposition Temperatures for Benzenediazonium Salts with Different Counterions

| Counterion | Decomposition Temperature (°C) | Stability Characteristics |

| Tetrafluoroborate (BF₄⁻) | 114-116 | Relatively stable, can be isolated and handled. stackexchange.com |

| Chloride (Cl⁻) | Decomposes above 5°C in solution | Highly unstable, explosive in dry state. vedantu.combyjus.com |

| Tosylate | Generally more stable than chlorides | Increased stability for isolation. whiterose.ac.uk |

The electronic nature of substituents on the aromatic ring significantly impacts the thermal stability of benzenediazonium salts. researchgate.netlongdom.org Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN), generally increase the stability of the diazonium salt. whiterose.ac.uklongdom.org This is because they decrease the electron density on the benzene ring, which in turn strengthens the C-N bond and makes heterolytic cleavage more difficult. wikipedia.orglongdom.org Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH₃) or alkyl groups, tend to decrease thermal stability by increasing the electron density on the ring, thereby weakening the C-N bond. wikipedia.orgacs.orgnih.gov For instance, the para-nitro substituted this compound is considerably more thermally stable than the para-methoxy substituted salt. whiterose.ac.uk

Table 2: Effect of Substituents on the Decomposition Temperature of this compound

| Substituent (Position) | Electronic Effect | Initial Decomposition Temperature (°C) |

| p-NO₂ | Electron-Withdrawing | 150 whiterose.ac.uk |

| p-Br | Electron-Withdrawing | 140 whiterose.ac.uk |

| p-OCH₃ | Electron-Donating | 140 whiterose.ac.uk |

| p-Alkyl | Electron-Donating | Decreases with increasing chain length chemrxiv.org |

The solvent plays a crucial role in the decomposition kinetics of this compound. The decomposition generally follows first-order kinetics. oup.com The rate of decomposition is influenced by the solvent's polarity and its ability to solvate the forming aryl cation. oup.commdpi.com Studies have shown that the decomposition rates vary across different aprotic polar solvents. For example, the rate constants for the decomposition of this compound have been determined in solvents such as dimethyl sulfoxide (B87167) (DMSO), acetonitrile (B52724), nitromethane, dimethylformamide (DMF), and acetone (B3395972). oup.com The activation energy and entropy of activation for the decomposition are also solvent-dependent, often exhibiting an isokinetic relationship. oup.com Generally, solvents that can effectively stabilize the intermediate aryl cation facilitate a faster decomposition. oup.comuni.edu However, the effect can be modest, with one study noting that the rates of heterolytic dediazoniation of several arenediazonium ions varied by only a factor of nine across nineteen different solvents. mdpi.com Changing from an aqueous acidic solution to acetonitrile can significantly increase the faradaic efficiency of the grafting process during electrochemical reduction, suggesting stabilization of radical intermediates by acetonitrile. researchgate.net

Table 3: First-Order Rate Constants for the Decomposition of this compound in Various Solvents at 40.0°C

| Solvent | Rate Constant (k x 10⁴ sec⁻¹) |

| Dimethyl Sulfoxide (DMSO) | 2.53 |

| Acetonitrile | 0.835 |

| Nitromethane | 0.383 |

| Dimethylformamide (DMF) | 1.15 |

| Acetone | 0.370 |

| Data sourced from kinetic studies on the decomposition in aprotic polar solvents. oup.com |

The thermal stability of benzenediazonium ions can be enhanced through complexation with macrocyclic polyethers, commonly known as crown ethers. quora.comoup.com Crown ethers, such as 18-crown-6, can encapsulate the diazonium group, forming a stable host-guest complex. oup.comthecatalyst.orgmuk.ac.ir This complexation shields the diazonium group, reducing its susceptibility to thermal decomposition. oup.com The stability of these complexes is influenced by the solvent, with less basic solvents like acetone and chlorinated alkanes favoring the formation of more stable complexes. oup.com The formation of these complexes can be observed by changes in the UV-Vis absorption spectrum of the diazonium salt. oup.com

Photolytic Decomposition and its Application in Research

This compound can undergo decomposition upon exposure to light, a process known as photolysis. acs.orgacs.org This photolytic decomposition, similar to thermal decomposition, results in the cleavage of the C-N bond to generate an aryl cation and nitrogen gas. researchgate.net The quantum efficiencies for the photodecomposition of arenediazonium salts are sensitive to the electronic effects of substituents on the aromatic ring when in solution. tandfonline.com Photolysis provides an alternative to thermal methods for generating aryl cations and has been utilized in various research applications. acs.orgtandfonline.com For instance, the photolytic decomposition of this compound is a key step in the Balz-Schiemann reaction for the synthesis of fluoroarenes. wikipedia.orgacs.org Research has also explored photochemical Sandmeyer-type reactions, which can proceed without the need for metal catalysts. nih.gov

Characterization of Decomposition Products

The decomposition of this compound, whether thermal or photolytic, yields a primary set of products. The main products formed from the solid-state thermal decomposition are fluorobenzene, boron trifluoride, and nitrogen gas. wikipedia.orgresearchgate.net

In solution, the highly reactive aryl cation generated upon decomposition can react with the solvent or other nucleophiles present in the medium. mdpi.comuni.edu For example, decomposition in water yields phenol (B47542), while decomposition in alcohols can produce aryl ethers. uni.eduambeed.com In some cases, side products such as bi-aryls can also be formed. uni.edu The specific products and their relative yields can be influenced by the reaction conditions, including the solvent and the presence of additives. uni.edunih.gov For instance, decomposition in dimethyl sulfoxide (DMSO) has been shown to produce p-nitrophenol from p-nitrothis compound, with the oxygen atom originating from the DMSO. researchgate.net

Table 4: Common Decomposition Products of this compound

| Decomposition Condition | Major Products |

| Solid-State Thermal Decomposition | Fluorobenzene, Boron Trifluoride, Nitrogen wikipedia.orgresearchgate.net |

| Decomposition in Water | Phenol, Nitrogen ambeed.comkmchemistry.com |

| Decomposition in Alcohols | Aryl Ethers, Nitrogen uni.edu |

| Decomposition in the presence of Halide Ions (e.g., Sandmeyer Reaction) | Aryl Halides, Nitrogen wikipedia.orgkmchemistry.com |

| Decomposition in the presence of Cyanide Ions (e.g., Sandmeyer Reaction) | Benzonitrile, Nitrogen kmchemistry.com |

Advanced Functionalization and Material Science Research Perspectives

Surface Grafting Methodologies using Aryl Diazonium Salts

Aryl diazonium salts serve as versatile agents for surface modification due to their ability to form covalent bonds with various materials. The process involves the reduction of the diazonium salt, which generates an aryl radical that subsequently bonds to the surface. mdpi.com This covalent attachment results in robust and stable organic layers. nih.gov A variety of methods have been developed to initiate this grafting process, each with specific advantages depending on the substrate and the desired outcome.

Electrochemical grafting is a widely employed technique for modifying conductive and semiconductive surfaces. mdpi.com The process is initiated by applying an electrical potential to a substrate immersed in a solution containing the diazonium salt, typically in a solvent like acetonitrile (B52724). nih.gov This applied potential causes the reduction of the diazonium cation, leading to the release of a dinitrogen molecule and the formation of a highly reactive aryl radical. mdpi.com This radical then rapidly forms a covalent bond with the substrate surface. nih.gov

The technique offers precise control over the thickness and composition of the grafted layer. The number of grafted layers can be linearly dependent on the concentration of the diazonium salt solution. nih.gov Cyclic voltammetry is a common method used to perform and monitor the electrografting process. nih.gov This method has been successfully used to modify a variety of substrates.

Table 1: Examples of Electrochemical Grafting using Benzenediazonium (B1195382) Tetrafluoroborate (B81430) Derivatives

| Substrate | Diazonium Salt Derivative | Application/Finding |

|---|---|---|

| Glassy Carbon Electrode (GCE) | 4-Nitrobenzenediazonium (B87018) tetrafluoroborate | Development of immunosensors for disease detection. researchgate.net |

| Molybdenum Disulfide (MoS2) | 3,5-bis(trifluoromethyl)benzenediazonium tetrafluoroborate | Spatially selective modification of the basal plane of a 2D semiconductor. arxiv.org |

| Al-7075 Alloy | 4-Nitrothis compound | Preferential film formation on the oxide layer or intermetallic particles depending on the potential range. nih.gov |

The resulting organic films are typically robust and strongly bonded to the surface. mdpi.com By choosing benzenediazonium salts with specific functional groups (e.g., -NO2, -COOH), surfaces can be tailored for subsequent chemical reactions, a process known as post-functionalization. mdpi.comrsc.org For instance, a grafted nitro group can be electrochemically reduced to an amine group, which can then be used to immobilize biomolecules like antibodies. mdpi.comresearchgate.net

Beyond electrochemical methods, thermal and photochemical activation provide alternative routes for grafting aryl diazonium salts.

Thermal Grafting: This method involves the decomposition of aryldiazonium tetrafluoroborates by heating. nih.gov The thermal energy induces the homolytic cleavage of the C-N bond, generating aryl radicals that can then modify a surface. This technique is particularly useful for substrates that are not conductive or for processes where electrochemical methods are not feasible. For example, increasing the temperature can be used to graft in situ prepared bis-diazonium salts to bind graphene nanoflakes. mdpi.com

Photochemical Grafting: This technique utilizes light, either UV or visible, to initiate the grafting process. mdpi.comresearchgate.net Irradiation of a solution containing the diazonium salt can lead to the formation of aryl radicals. researchgate.net In some cases, a photosensitizer is used to facilitate the reaction under visible light. mdpi.com Photografting offers the significant advantage of spatial control, allowing for the patterning of surfaces using masks or standard photolithographic procedures. researchgate.net This method has been successfully applied to modify metal surfaces such as gold, copper, and iron with thin nanometer-scale layers of 4-nitrophenyl groups derived from 4-nitrothis compound. researchgate.netrsc.org The reaction can also be triggered by localized surface plasmon excitation on gold nanostructures. mdpi.com

Derivatization of Carbon Nanotubes and Graphene

The unique electronic and mechanical properties of carbon nanotubes (CNTs) and graphene make them highly desirable for numerous applications. However, their inert surfaces can limit their processability and integration into composite materials. Covalent functionalization with aryl diazonium salts is a powerful strategy to overcome these limitations. google.com

The derivatization process, which can be induced electrochemically, thermally, or photochemically, involves the attachment of aryl groups to the carbon framework. google.com This attachment changes the hybridization of surface carbon atoms from sp² to sp³, which can be confirmed by an increase in the D-band in Raman spectroscopy. nih.gov The electrochemical reduction of various aryl diazonium salts has been shown to be a viable method for derivatizing small-diameter single-wall carbon nanotubes (SWCNTs). acs.org This functionalization can significantly improve the solubility of nanotubes in organic solvents. acs.org The degree of functionalization can be quite high, with estimates of one functional group for every 20 to 30 carbon atoms in a nanotube. google.com

Similarly, graphene and graphene nanoribbons (GNRs) can be functionalized using diazonium chemistry. semanticscholar.orgnih.gov The edges of graphene sheets are particularly reactive and can be targeted for modification. nih.gov This functionalization can be used to exfoliate graphite and stabilize the resulting graphene sheets. nih.gov The reaction of GNRs with 4-nitrobenzene diazonium tetrafluoroborate has been shown to be a relatively fast process that modifies the electrical properties of the nanoribbons. semanticscholar.org

Table 2: Functionalization of Carbon Nanomaterials

| Nanomaterial | Diazonium Salt Derivative | Method | Outcome |

|---|---|---|---|

| Single-Wall Carbon Nanotubes (SWCNTs) | Various aryl diazonium salts | Electrochemical | Improved solubility, covalent attachment of functional moieties. acs.org |

| Multi-Walled Carbon Nanotubes (MWCNTs) | 4-Nitrobenzene diazonium salt | Electrochemical | Surface modification for catalyst immobilization. mdpi.com |

| Graphene Nanoflakes | Bis-diazonium salt (in situ prepared) | Thermal | Enhanced thermal conductivity. mdpi.com |

Modification of Nanoparticles and Other Substrates

The versatility of diazonium chemistry extends to the surface modification of a wide range of materials beyond carbon nanostructures. This includes metallic nanoparticles, metal alloys, and 2D semiconductors.

Gold nanostructures (GNS) have been chemically functionalized using various this compound derivatives, including those with decyl, carboxy, and aminoethyl functional groups. acs.orgresearchgate.net The grafting mechanism can involve the formation of a covalent bond between gold and a nitrogen atom (Au-N) or, in the case of carboxyl-functionalized salts, a bond between gold and the carboxylate group. acs.orgresearchgate.net

Metal alloys, such as Al-7075, have been successfully electrografted with 4-nitrothis compound, demonstrating the applicability of this technique to complex, industrially relevant materials. nih.gov The modification can be directed to specific surface features, such as intermetallic particles, by controlling the electrochemical parameters. nih.gov Other metallic substrates that have been modified using diazonium salts include iron, copper, steel, palladium, and platinum. researchgate.net

The methodology is also applicable to novel 2D materials. For instance, the basal plane of molybdenum disulfide (MoS2), a 2D semiconductor, has been modified via electrografting, a significant achievement given the chemical inertness of this surface. arxiv.org Similarly, black phosphorus flakes have been functionalized with this compound derivatives. researchgate.net

Development of Functionalized Surfaces for Chemical Applications

The primary motivation for surface modification with this compound is to create functionalized surfaces for specific chemical applications. A major area of development is in the field of sensors and biosensors. nih.gov By grafting aryl layers with specific terminal groups, surfaces can be designed to selectively bind target molecules.

For example, surfaces modified with nitro groups can be reduced to amino groups, providing anchor points for the covalent immobilization of bioreceptors like antibodies or enzymes. mdpi.comresearchgate.net This forms the basis for highly sensitive immunosensors for detecting disease biomarkers. researchgate.net Another approach involves using aldehyde-functionalized benzenediazonium cations. The aldehyde group can directly couple with primary amine groups found in biomolecules, simplifying the immobilization process for creating multianalyte detection platforms on microelectrode arrays. acs.org